molecular formula C12H16O B1605433 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE CAS No. 40463-03-4

4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE

Cat. No.: B1605433
CAS No.: 40463-03-4
M. Wt: 176.25 g/mol
InChI Key: IEFVXKWQROXFHN-UHFFFAOYSA-N
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Description

4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE is an organic compound with the molecular formula C12H16O It is a derivative of benzene, featuring a methoxy group and a 3-methyl-3-butenyl group attached to the benzene ring

Properties

IUPAC Name

1-methoxy-3-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-10(2)7-8-11-5-4-6-12(9-11)13-3/h4-6,9H,1,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFVXKWQROXFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342091
Record name 1-Methoxy-3-(3-methyl-3-butenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40463-03-4
Record name 1-Methoxy-3-(3-methyl-3-butenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE can be synthesized through several methods. One common approach involves the alkylation of 1-methoxybenzene (anisole) with 3-methyl-3-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE exerts its effects involves interactions with various molecular targets. For instance, in electrophilic aromatic substitution reactions, the methoxy group activates the benzene ring towards electrophiles, facilitating the formation of substituted products. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

    1-Methoxy-3-methylbenzene: Lacks the 3-methyl-3-butenyl group, resulting in different chemical properties and reactivity.

    3-Methoxy-1-methylbenzene: Similar structure but with different substituent positions, leading to variations in reactivity and applications.

    1-Methoxy-4-(3-methyl-3-butenyl)benzene: Positional isomer with the 3-methyl-3-butenyl group at the para position, affecting its chemical behavior.

Uniqueness: 4-(3-METHOXYPHENYL)-2-METHYL-1-BUTENE is unique due to the presence of both a methoxy group and a 3-methyl-3-butenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

4-(3-Methoxyphenyl)-2-methyl-1-butene is an organic compound characterized by its unique structure, which includes a methoxy group and a 3-methyl-3-butenyl group attached to a benzene ring. This structural complexity imparts significant chemical properties that are relevant in various biological contexts, particularly in medicinal chemistry. Recent studies indicate its potential as an anticancer agent and its antioxidant and antimicrobial activities.

The molecular formula for this compound is C12H16OC_{12}H_{16}O. Its structure can be represented as follows:

Structure C6H4(OCH3)(C4H7)\text{Structure }\text{C}_6\text{H}_4(\text{OCH}_3)(\text{C}_4\text{H}_7)

Anticancer Potential

Research has shown that this compound exhibits significant cytotoxic activity against breast cancer cells. A molecular docking study indicated a binding free energy of -8.15 kcal/mol, which is more negative than that of tamoxifen (-7.00 kcal/mol), suggesting a strong interaction with estrogen receptor alpha (ERα) . This interaction implies that the compound may inhibit cancer cell proliferation through ERα modulation.

Antioxidant Activity

The compound has demonstrated antioxidant properties, particularly in scavenging reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The ability to scavenge free radicals was assessed using chemiluminescence assays, indicating its potential as an antioxidant agent .

Antimicrobial Activity

Preliminary studies suggest that this compound also possesses antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing effective inhibition at certain concentrations. The minimum inhibitory concentration (MIC) values indicate its potential application in food safety and preservation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reaction : Utilizing starting materials such as methoxybenzaldehyde and appropriate alkylating agents under reflux conditions.
  • Linker Mode Approach : This method involves the use of specific linkers to facilitate the formation of the compound during synthesis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-Methoxy-3-methylbenzeneLacks the 3-methyl-3-butenyl groupDifferent chemical properties and reactivity
3-Methoxy-1-methylbenzeneSimilar structure but different substituent positionsVariations in reactivity and applications
1-Methoxy-4-(3-methyl-3-butenyl)benzenePositional isomer with the 3-methyl-3-butenyl group at para positionAffects its chemical behavior

Case Studies

Research has highlighted the potential of this compound in various therapeutic applications:

  • Breast Cancer Cell Lines : In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability, indicating its effectiveness as a cytotoxic agent against cancer cells .
  • Antioxidant Efficacy : In a study assessing radical scavenging activity, the compound demonstrated a notable ability to reduce oxidative stress markers in cell cultures, supporting its role as an antioxidant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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